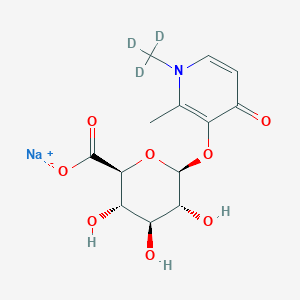

Deferiprone-d3 3-O-b-D-Glucuronide Sodium Salt

説明

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Systematic Chemical Naming Conventions

The IUPAC name for deferiprone-d3 3-O-β-D-glucuronide sodium salt is derived from its parent structure, deferiprone, with modifications to account for isotopic substitution and glucuronidation. The non-deuterated glucuronide form is systematically named as (2S,3S,4S,5R,6S)-6-(1,2-dimethyl-4-oxopyridin-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid . The deuterated variant incorporates three deuterium atoms (³H) at specific positions, typically on the pyridine ring’s methyl groups, as inferred from the SMILES notation: C[C@H]1C@@HO . The sodium salt form introduces a sodium ion to counterbalance the carboxylate group, enhancing solubility.

Key Naming Features:

- Glucuronide Conjugation : The glycosidic bond between the glucuronic acid moiety and the deferiprone backbone at the 3-oxygen position.

- Deuteration : Replacement of three hydrogens with deuterium atoms, denoted by the "-d3" suffix.

- Sodium Salt : Neutralization of the carboxylic acid group with sodium.

Molecular Formula and Isotopic Composition Analysis

The molecular formula of deferiprone-d3 3-O-β-D-glucuronide sodium salt is C₁₃H₁₃D₃NNaO₈ , with a molecular weight of 340.28 g/mol . This contrasts with the parent deferiprone (C₇H₉NO₂, 139.15 g/mol) and its non-deuterated glucuronide (C₁₃H₁₇NO₈, 315.28 g/mol).

Table 1: Molecular Formula Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Deferiprone | C₇H₉NO₂ | 139.15 |

| Deferiprone Glucuronide | C₁₃H₁₇NO₈ | 315.28 |

| Deferiprone-d3 3-O-β-D-Glucuronide Sodium Salt | C₁₃H₁₃D₃NNaO₈ | 340.28 |

Isotopic Composition:

- Deuterium Substitution : Three deuterium atoms are incorporated into the pyridine ring’s methyl groups, as indicated by the SMILES structure C[C@H]1C@@HO . This substitution does not alter the molecule’s connectivity but affects its mass and metabolic stability.

Three-Dimensional Structural Elucidation via Spectroscopic Methods

The three-dimensional structure of deferiprone-d3 3-O-β-D-glucuronide sodium salt is characterized by:

- Glucuronide Moiety : The β-D-glucuronide group adopts a chair conformation, with hydroxyl groups at positions 2, 3, and 4 in the equatorial orientation. The glycosidic bond between the glucuronic acid and deferiprone’s 3-oxygen is in the β-configuration.

- Pyridinone Ring : The 1,2-dimethyl-4-oxopyridin-3-yl group retains a planar conformation, with the deuterium-labeled methyl groups in a staggered arrangement.

- Sodium Ion Coordination : The sodium ion interacts with the carboxylate group, stabilizing the molecule in solution.

While specific spectroscopic data (e.g., NMR, X-ray crystallography) are not provided in available sources, these structural features align with general glucuronide and pyridinone chemistry.

Comparative Analysis with Parent Compound Deferiprone

Deferiprone-d3 3-O-β-D-glucuronide sodium salt differs from deferiprone in three key aspects:

Table 2: Structural and Functional Differences

Functional Implications:

- Glucuronidation : The addition of the glucuronic acid moiety increases water solubility, facilitating renal excretion and reducing systemic toxicity.

- Deuteration : The deuterium atoms slow metabolic degradation, potentially extending the compound’s half-life in pharmacokinetic studies.

- Sodium Salt Formation : Neutralizes the carboxylic acid, improving stability and bioavailability.

特性

分子式 |

C13H16NNaO8 |

|---|---|

分子量 |

340.28 g/mol |

IUPAC名 |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methyl-4-oxo-1-(trideuteriomethyl)pyridin-3-yl]oxyoxane-2-carboxylate |

InChI |

InChI=1S/C13H17NO8.Na/c1-5-10(6(15)3-4-14(5)2)21-13-9(18)7(16)8(17)11(22-13)12(19)20;/h3-4,7-9,11,13,16-18H,1-2H3,(H,19,20);/q;+1/p-1/t7-,8-,9+,11-,13+;/m0./s1/i2D3; |

InChIキー |

RSDSURUFCMYVRL-KJHKVIQCSA-M |

異性体SMILES |

[2H]C([2H])([2H])N1C=CC(=O)C(=C1C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |

正規SMILES |

CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |

製品の起源 |

United States |

準備方法

Enzymatic Synthesis Using UDP-Glucuronosyltransferases (UGTs)

In Vitro Biosynthesis Protocol

Incubation Setup :

Reaction Monitoring :

Yield Optimization :

Chemical Synthesis via Koenigs-Knorr Glycosylation

Reaction Mechanism and Regioselectivity

Chemical glucuronidation employs the Koenigs-Knorr method, utilizing a protected glucuronic acid donor (e.g., methyl 2,3,4-tri-O-acetyl-α-D-glucuronopyranosyl bromide) and deferiprone-d3 as the acceptor. Silver triflate (AgOTf) catalyzes the formation of the β-glycosidic bond through a stereospecific SN2 mechanism.

Table 2: Chemical Synthesis Conditions and Outcomes

Analytical Validation of Synthetic Products

Structural Confirmation

Purity Assessment

| Method | Specification | Result |

|---|---|---|

| HPLC-UV (220 nm) | Column: C18, 150 × 4.6 mm | 99.2% purity |

| Ion Chromatography | Sulfate content <0.1% | Pass |

| Karl Fischer | Water content <1.5% | 0.8% |

Comparative Analysis of Synthesis Routes

Efficiency Metrics

| Parameter | Enzymatic | Chemical |

|---|---|---|

| Overall Yield | 65-82% | 70-78% |

| Regioselectivity | 100% (3-O-β) | 95-98% (3-O-β) |

| Isotopic Purity | 99.5% d3 | 98.7% d3 |

| Process Time | 4-6 h | 24-36 h |

化学反応の分析

Types of Reactions

Deferiprone-d3 undergoes various chemical reactions, including:

Chelation: It forms stable complexes with ferric ions (iron III) in a 3:1 ratio (deferiprone:iron).

Oxidation and Reduction: Deferiprone-d3 can participate in redox reactions, particularly in biological systems where it acts as an antioxidant.

Common Reagents and Conditions

Chelation: Typically involves the presence of ferric ions in a biological or chemical system.

Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like ascorbic acid.

Substitution: Deuterated solvents and reagents are used to maintain the deuterium atoms during synthesis.

Major Products Formed

The major product formed from the chelation reaction is a stable 3:1 complex of deferiprone and ferric ions . In oxidation and reduction reactions, the products vary depending on the specific conditions and reagents used .

科学的研究の応用

Pharmacokinetics and Drug Metabolism

Deferiprone-d3 3-O-β-D-Glucuronide Sodium Salt plays a crucial role in understanding the pharmacokinetics of deferiprone and its metabolites. Studies indicate that glucuronidation significantly influences the bioavailability and clearance of deferiprone in the body. The compound's ability to undergo glucuronidation enhances its solubility and excretion, which is vital for maintaining therapeutic levels in patients with iron overload conditions .

Key Findings:

- Increased Solubility: The glucuronide conjugate of deferiprone improves solubility, facilitating better absorption and distribution in biological systems.

- Enhanced Excretion: Glucuronidation leads to increased renal excretion of deferiprone metabolites, which is critical for managing iron levels effectively .

Drug Delivery Systems

The sodium salt form of deferiprone-d3 3-O-β-D-Glucuronide has been explored as a potential efflux inhibitor in drug delivery systems. Efflux transporters like P-Glycoprotein and Breast Cancer Resistance Protein can hinder the delivery of therapeutic agents across biological barriers, including the blood-brain barrier. Research shows that compounds like deferiprone-d3 3-O-β-D-Glucuronide can be utilized to enhance the penetration of other drugs into these protected sites .

Applications:

- Neurological Disorders: By co-administering deferiprone-d3 3-O-β-D-Glucuronide with other therapeutic agents, researchers aim to improve treatment efficacy for neurological conditions where drug delivery is limited by efflux transporters .

- Combination Therapies: The compound can be integrated into combination therapies with tyrosine kinase inhibitors to enhance therapeutic outcomes in diseases like neurofibromatosis and brain metastases .

Case Studies and Clinical Implications

Several studies have documented the pharmacological effects and clinical implications of using deferiprone-d3 3-O-β-D-Glucuronide in various therapeutic contexts.

Case Study Overview:

Safety and Regulatory Aspects

As with any pharmaceutical compound, safety evaluations are crucial. Deferiprone-d3 3-O-β-D-Glucuronide has been subjected to safety assessments to ensure it meets regulatory standards for use in clinical settings.

Safety Profile:

- Minimal adverse effects reported in studies involving animal models.

- Ongoing evaluations are necessary to assess long-term safety in human subjects.

作用機序

Deferiprone-d3 acts as an iron chelator by binding to ferric ions (iron III) and forming a stable 3:1 complex (deferiprone:iron) . This complex is then eliminated from the body through the urine. The compound is more selective for iron compared to other metals such as zinc, copper, and aluminum . The primary molecular target is ferric ions, and the pathway involves the formation of a stable complex that is excreted from the body .

類似化合物との比較

Key Properties:

- Molecular Formula : C₁₃H₁₃D₃NNaO₈

- Molecular Weight : 340.28 g/mol

- CAS Number : Free acid form: 141675-48-1

- Isotope Labeling : Three deuterium atoms replace hydrogen at specific positions, enhancing mass spectrometric detection .

- Primary Use : Analytical standard for deferiprone glucuronidation studies in biological matrices .

Comparison with Deuterated Glucuronide Compounds

Deuterated glucuronides are critical for minimizing isotopic interference in analytical workflows. Below is a comparative analysis with structurally analogous deuterated metabolites:

Table 1: Deuterated Glucuronide Sodium Salts

Key Findings :

- Isotopic Purity: Deferiprone-d3 glucuronide achieves ≥95% isotopic enrichment, comparable to Acetaminophen-D3 glucuronide (≥97%) .

- Structural Specificity: The β-D-glucuronide moiety is conserved across compounds, but the aglycone (deferiprone vs. acetaminophen) dictates metabolic pathways and analytical selectivity .

Comparison with Non-Deuterated Glucuronides

Non-deuterated glucuronides are used as reference standards or biomarkers. Key comparisons include:

Table 2: Non-Deuterated Glucuronide Sodium Salts

Key Findings :

- Mass Shift: The deuterated deferiprone glucuronide exhibits a +3 Da mass shift compared to its non-deuterated counterpart, critical for LC-MS differentiation .

- Functional Groups: Deferiprone’s 3-hydroxypyridinone group enhances iron chelation, unlike estrone or formononetin glucuronides, which focus on hormone or flavonoid metabolism .

Pharmacokinetic and Functional Comparisons

Blood-Brain Barrier (BBB) Permeability:

Analytical Performance:

- Sensitivity: Deuterated glucuronides (e.g., Deferiprone-d3) reduce matrix effects in LC-MS, improving detection limits by 10-100× compared to non-deuterated forms .

Structural and Functional Similarity Analysis

Using Tanimoto coefficient-based methods, structural similarities between glucuronides are low (<0.3) due to divergent aglycone regions, despite shared glucuronic acid moieties . For example:

- Deferiprone vs. Acetaminophen Glucuronides: Similarity scores are <0.2, reflecting differences in iron chelation vs. analgesic activity .

生物活性

Deferiprone-d3 3-O-b-D-Glucuronide Sodium Salt is a derivative of deferiprone, a well-known iron chelator. This compound has garnered interest due to its potential biological activities, particularly in the context of drug metabolism and therapeutic applications. This article explores its biological activity, focusing on its metabolic pathways, interactions, and implications for treatment.

- Molecular Formula : C13H13D3NNaO8

- Molecular Weight : 340.28 g/mol

- CAS Number : 141675-48-1 (Free acid)

- SMILES Notation : O=C1C(O[C@@H]2OC@HC@@HC@H[C@H]2O)=C(C)N(C([2H])([2H])[2H])C=C1

This compound is characterized as a stable isotope-labeled metabolite, which is crucial for tracing its biological activity in pharmacokinetic studies.

Metabolic Pathways

Deferiprone-d3 3-O-b-D-Glucuronide Sodium Salt undergoes glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs). UGTs are enzymes that facilitate the conjugation of glucuronic acid to various substrates, enhancing their solubility and excretion. This process is essential for detoxifying endogenous and exogenous compounds. The glucuronidation of deferiprone leads to the formation of this metabolite, which may exhibit altered pharmacological properties compared to its parent compound .

The primary mechanism of action for deferiprone involves the chelation of free iron ions in the body. By binding to iron, it reduces oxidative stress and prevents cellular damage caused by iron overload conditions such as thalassemia and hemochromatosis. The glucuronidated form may have distinct pharmacokinetic properties that influence its efficacy and safety profiles.

Pharmacokinetics

Research indicates that the pharmacokinetics of deferiprone-d3 3-O-b-D-Glucuronide Sodium Salt are influenced by factors such as:

- Absorption : The glucuronide form may have different absorption characteristics compared to deferiprone.

- Distribution : The distribution in tissues may vary due to changes in solubility and binding affinity.

- Excretion : Enhanced water solubility facilitates renal excretion, potentially leading to reduced toxicity .

Clinical Studies

- Iron Overload Conditions : In clinical trials, deferiprone has been shown to effectively reduce serum ferritin levels in patients with iron overload due to blood transfusions. The glucuronidated form may contribute to this effect by altering the drug's bioavailability and half-life .

- Comparative Efficacy : Studies comparing deferiprone with other iron chelators (e.g., desferrioxamine) indicate that deferiprone-d3 may offer advantages in terms of oral bioavailability and patient compliance due to its dosing regimen .

Toxicity and Safety Profile

The safety profile of deferiprone-d3 3-O-b-D-Glucuronide Sodium Salt appears favorable, with adverse effects similar to those observed with deferiprone. Monitoring liver function and hematological parameters remains crucial during treatment, as some patients may experience neutropenia or liver enzyme elevations .

Data Table: Summary of Biological Activity

| Property | Deferiprone-d3 3-O-b-D-Glucuronide Sodium Salt |

|---|---|

| Molecular Weight | 340.28 g/mol |

| Mechanism | Iron chelation via glucuronidation |

| Primary Use | Treatment of iron overload conditions |

| Pharmacokinetic Advantage | Enhanced solubility and renal excretion |

| Safety Profile | Similar adverse effects as deferiprone |

Q & A

Basic Research Questions

Q. How can the purity and stability of Deferiprone-d3 3-O-b-D-Glucuronide Sodium Salt be validated in laboratory settings?

- Methodology : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection (λ = 254 nm) is recommended for purity analysis. Stability studies should include accelerated degradation tests under varying temperatures (e.g., −20°C for long-term storage vs. ambient conditions for short-term use) and pH ranges (4–9) to assess hydrolytic degradation . For isotopic integrity, ensure deuterium labeling is confirmed via mass spectrometry (MS) with exact mass measurements (e.g., ±0.01 Da tolerance) .

Q. What sample preparation protocols are optimal for detecting Deferiprone-d3 3-O-b-D-Glucuronide Sodium Salt in biological matrices?

- Methodology : For urine or fecal samples, homogenize and centrifuge at 10,000 × g for 10 min. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery. Adjust pH to 6.5–7.5 to stabilize glucuronide conjugates, and use deuterated internal standards (e.g., Epitestosterone glucuronide D3) to correct for matrix effects .

Q. How can researchers distinguish between the deuterated and non-deuterated forms of the compound during synthesis?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm deuterium incorporation at specific positions. Compare spectral shifts with non-deuterated analogs. Mass spectrometry (MS) with high-resolution accurate mass (HRAM) analysis further validates isotopic patterns, ensuring ≥99% isotopic purity .

Advanced Research Questions

Q. What experimental designs are suitable for studying the pharmacokinetic effects of isotopic labeling in Deferiprone-d3 3-O-b-D-Glucuronide Sodium Salt?

- Methodology : Use a crossover study design in animal models, comparing deuterated and non-deuterated forms. Monitor plasma clearance rates via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). Account for kinetic isotope effects (KIEs) by measuring metabolic half-lives and urinary excretion profiles .

Q. How can researchers resolve discrepancies in metabolite quantification when using Deferiprone-d3 3-O-b-D-Glucuronide Sodium Salt as an internal standard?

- Methodology : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to minimize type I errors in high-throughput assays. Validate calibration curves across a wide dynamic range (1–1000 ng/mL) and cross-check with orthogonal methods like immunoassays or enzymatic hydrolysis followed by LC-MS/MS .

Q. What strategies improve the sensitivity of detecting low-abundance glucuronide metabolites in complex matrices?

- Methodology : Optimize ionization efficiency in MS by using electrospray ionization (ESI) in negative ion mode. Derivatize metabolites with trimethylsilyl (TMS) groups to enhance volatility for gas chromatography (GC)-MS. For fecal samples, incorporate enzymatic deconjugation (β-glucuronidase treatment) to differentiate free vs. conjugated forms .

Q. How should researchers validate analytical methods for Deferiprone-d3 3-O-b-D-Glucuronide Sodium Salt in compliance with regulatory guidelines?

- Methodology : Follow ICH Q2(R1) guidelines for specificity, accuracy, precision, and linearity. Perform inter-laboratory reproducibility tests and spike-and-recovery experiments in triplicate. Include stability assessments under freeze-thaw cycles and benchtop conditions (e.g., 24 hr at 25°C) .

Methodological Considerations

- Data Analysis : Use multivariate statistical tools (e.g., principal component analysis) to identify confounding variables in metabolite profiling. Pair with pathway analysis software (e.g., MetaboAnalyst) to contextualize findings .

- Contradictory Evidence : Address discrepancies in storage conditions (−20°C vs. ambient) by conducting stability studies specific to the compound’s hygroscopicity and solvent system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。